[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate [(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate Simvastatin is a lipid-lowering agent derived synthetically from a fermentation product of the fungus Aspergillus terreus. Hydrolyzed in vivo to an active metabolite, simvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)
Simvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury.
Simvastatin, also known as zocor or MK-733, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. Simvastatin is a drug which is used for the treatment of hypercholesterolemia and for the reduction in the risk of cardiac heart disease mortality and cardiovascular events. it can also be used in adolescent patients for the treatment of heterozygous familial hypercholesterolemia. . Simvastatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Simvastatin has been found in human muscle tissue, and has also been primarily detected in blood. Within the cell, simvastatin is primarily located in the membrane (predicted from logP). In humans, simvastatin is involved in the simvastatin action pathway. Simvastatin is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 79902-63-9
VCID: VC0543215
InChI: InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23?/m0/s1
SMILES: C[C@H]1C=CC2=C[C@H](C)C[C@H](OC(C(C)(C)CC)=O)C2[C@H]1CC[C@@H]3C[C@@H](O)CC(O3)=O
Molecular Formula: C25H38O5
Molecular Weight: 418.6 g/mol

[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

CAS No.: 79902-63-9

Inhibitors

VCID: VC0543215

Molecular Formula: C25H38O5

Molecular Weight: 418.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate - 79902-63-9

CAS No. 79902-63-9
Product Name [(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-Hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Molecular Formula C25H38O5
Molecular Weight 418.6 g/mol
IUPAC Name (1S,3R,7S,8S)-8-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate
Standard InChI InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23?/m0/s1
Standard InChIKey RYMZZMVNJRMUDD-OVOOIQHOSA-N
Isomeric SMILES CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
SMILES C[C@H]1C=CC2=C[C@H](C)C[C@H](OC(C(C)(C)CC)=O)C2[C@H]1CC[C@@H]3C[C@@H](O)CC(O3)=O
Canonical SMILES CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Appearance Solid powder
Colorform White to off-white crystalline powder from n-butyl chloride + hexane
Melting Point 135-138 °C
136.5 °C
135-138°C
Physical Description Solid
Description Simvastatin is a lipid-lowering agent derived synthetically from a fermentation product of the fungus Aspergillus terreus. Hydrolyzed in vivo to an active metabolite, simvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent lowers plasma cholesterol and lipoprotein levels, and modulates immune responses by suppressing MHC II (major histocompatibility complex II) on interferon gamma-stimulated, antigen-presenting cells such as human vascular endothelial cells. (NCI04)
Simvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury.
Simvastatin, also known as zocor or MK-733, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. Simvastatin is a drug which is used for the treatment of hypercholesterolemia and for the reduction in the risk of cardiac heart disease mortality and cardiovascular events. it can also be used in adolescent patients for the treatment of heterozygous familial hypercholesterolemia. . Simvastatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Simvastatin has been found in human muscle tissue, and has also been primarily detected in blood. Within the cell, simvastatin is primarily located in the membrane (predicted from logP). In humans, simvastatin is involved in the simvastatin action pathway. Simvastatin is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Simvastatin tablets should be stored at 5-30 °C. When stored under these conditions, the tablets are stable for 24 months after the date of manufacture. The fixed-combination preparation containing simvastatin and ezetimibe should be stored in well-closed containers at 20-25 °C.
Solubility Insoluble
7.17e-08 M
In water, 3.0X10-2 mg/L, temp not specified
Solubility (mg/mL): chloroform 610; DMSO 540; methanol 200; ethanol 160; n-hexane 0.15; 0.1 M HCl 0.06; polyethylene glycol-400 70; propylene glycol 30; 0.1 M NaOH 70
1.22e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Simvastatin; Zocor; Synvinolin; MK-733; Sinvacor; MK 733; MK-733; MK733.
Vapor Pressure 4.23X10-12 mm Hg at 25 °C (est)
Reference 1: Eger GA, Ferreira VV, Batista CR, Bonde HL, de Lima DD, Rodrigues AF, da Cruz
2: Buranrat B, Senggunprai L, Prawan A, Kukongviriyapan V. Simvastatin and
3: Jahanbin A, Abtahi M, Namdar P, Heravi F, Sadeghi F, Arab H, Shafaee H.
4: Hsu CP, Zhao JF, Lin SJ, Shyue SK, Guo BC, Lu TM, Lee TS. Asymmetric
5: da Guarda CC, Santiago RP, Pitanga TN, Santana SS, Zanette DL, Borges VM,
6: Mhaidat NM, Ali RM, Shotar AM, Alkaraki AK. Antioxidant activity of
7: Singh PP, Lemanu DP, Soop M, Bissett IP, Harrison J, Hill AG. Perioperative
8: Loi C, Starace M, Piraccini BM. Alopecia areata (AA) and treatment with
9: Lattouf C, Schachner LA, Wikramanayake TC, Kittles C, Tosti A, Miteva M,
10: Tuuminen R, Yegutkin GG, Jalkanen S, Loukovaara S. Simvastatin use associated
11: Garip S, Bayari SH, Severcan M, Abbas S, Lednev IK, Severcane F. Errata:
12: Alkhatatbeh MJ, Lincz LF, Thorne RF. Low simvastatin concentrations reduce
13: Lin C, Zhao Y, Wan G, Zhu A, Wang H. Effects of simvastatin and taurine on
14: Moshiri A, Sharifi AM, Oryan A. Role of Simvastatin on fracture healing and
15: Yang W, Zhang Q, Yang Y, Xu J, Fan A, Yang CS, Li N, Lu Y, Chen J, Zhao D, Aa
16: Leitmeyer K, Glutz A, Setz C, Wieland L, Egloff S, Bodmer D, Brand Y.
17: Munaga SB, Valluru RK, Bonga PB, Rao VS, Sharma HK. Development and
18: Suraweera C, de Silva V, Hanwella R. Simvastatin-induced cognitive
19: Woschek M, Kneip N, Jurida K, Marzi I, Relja B. Simvastatin Reduces
20: Meor Mohd Affandi MM, Tripathy M, Shah SA, Majeed AB. Solubility enhancement
PubChem Compound 13298846
Last Modified Nov 11 2021
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